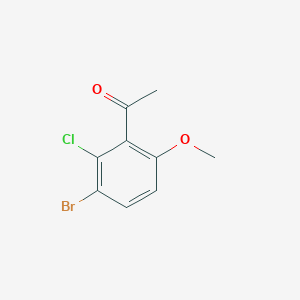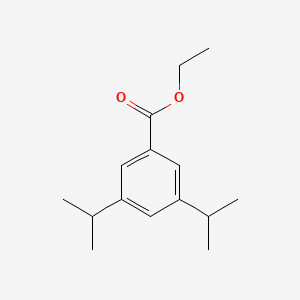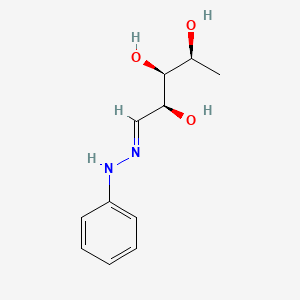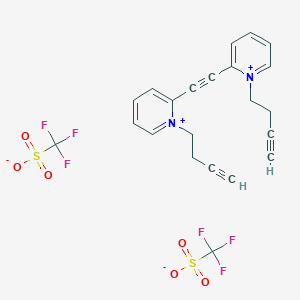
2,2'-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate is a complex organic compound known for its unique structure and properties. It belongs to the category of nitrogen-containing metal-organic frameworks (MOFs) linkers . The compound has a molecular formula of C22H18F6N2O6S2 and a molecular weight of 584.51 . It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate involves multiple steps, starting with the preparation of the pyridinium salts. The reaction typically involves the use of ethyne-1,2-diyl and but-3-yn-1-yl groups under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized pyridinium derivatives, while substitution reactions can yield a variety of substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate include:
- 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
- Furo[3,4-b]difuro[3’,4’:5,6]pyrazino[2,3-f:2’,3’-h]quinoxaline-1,3,6,8,11,13-hexone
- 3-Phenyl-1,10-Phenanthroline
Uniqueness
What sets 2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate apart from these similar compounds is its unique structure, which includes both ethyne and but-3-yn-1-yl groups. This structure imparts specific properties that make it suitable for use as a linker in MOFs and for various research applications .
Eigenschaften
Molekularformel |
C22H18F6N2O6S2 |
|---|---|
Molekulargewicht |
584.5 g/mol |
IUPAC-Name |
1-but-3-ynyl-2-[2-(1-but-3-ynylpyridin-1-ium-2-yl)ethynyl]pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H18N2.2CHF3O3S/c1-3-5-15-21-17-9-7-11-19(21)13-14-20-12-8-10-18-22(20)16-6-4-2;2*2-1(3,4)8(5,6)7/h1-2,7-12,17-18H,5-6,15-16H2;2*(H,5,6,7)/q+2;;/p-2 |
InChI-Schlüssel |
DHSLABVFRSZCCT-UHFFFAOYSA-L |
Kanonische SMILES |
C#CCC[N+]1=CC=CC=C1C#CC2=CC=CC=[N+]2CCC#C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)

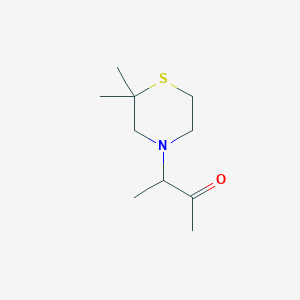
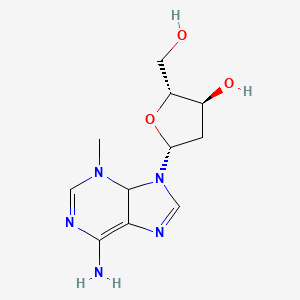
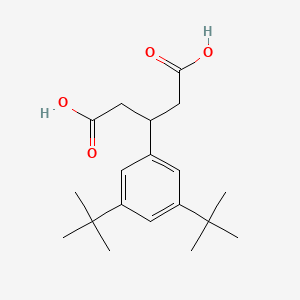
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)
![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)

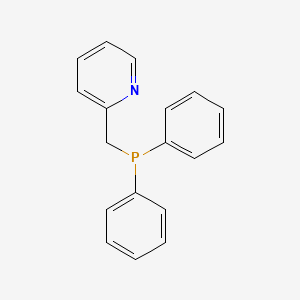

![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
